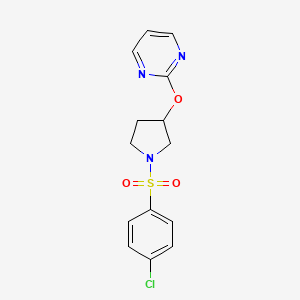

2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

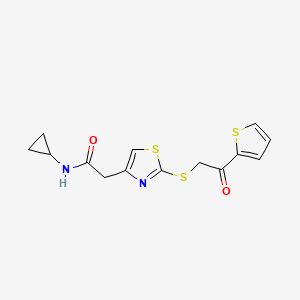

“2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using quantum chemical methods . The structure of these molecules was found to be slightly out of plane . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

Crystal Structure and Supramolecular Chemistry

Research on pyrimidine and its derivatives, such as those involving sulfonate or carboxylate interactions, has contributed significantly to understanding hydrogen bonding patterns and supramolecular architectures. For instance, the study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate has revealed complex hydrogen-bonded bimolecular ring motifs and the mimicking of carboxylate anions by sulfonate groups. This demonstrates the compound's utility in studying crystallography and molecular interactions (Balasubramani, Muthiah, & Lynch, 2007).

Organic Synthesis and Chemical Reactivity

The synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine under mild conditions has expanded the repertoire of synthetic organic chemistry, offering a convenient method for generating pyrrolidine-1-sulfonylarene derivatives. This showcases the compound's role in facilitating new synthetic pathways and the development of novel organic compounds (Smolobochkin et al., 2017).

Medicinal Chemistry and Biological Studies

Several studies have focused on the development of new scaffolds for antimicrobial activities, utilizing derivatives of the mentioned compound. For example, the synthesis of novel series of spiro compounds with biologically active sulfonamide and thieno[3,2-d]pyrimidines has shown promising antimicrobial properties. This line of research underscores the potential of such compounds in the design and discovery of new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Catalysis and Material Science

The compound and its derivatives have been explored for their catalytic applications, demonstrating efficiency in cross-coupling reactions. For instance, pyrimidin-2-yl sulfonates have been utilized in Pd(OAc)2-catalyzed Suzuki and Sonogashira reactions, offering a pathway to C2-functionalized pyrimidines and pyridines. This research highlights the compound's applicability in catalysis and material science, facilitating the synthesis of structurally diverse and complex molecules (Quan et al., 2013).

作用機序

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have diverse biological profiles, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It’s known that the structural diversity of heteroatomic saturated ring systems like pyrrolidine allows for a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

特性

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c15-11-2-4-13(5-3-11)22(19,20)18-9-6-12(10-18)21-14-16-7-1-8-17-14/h1-5,7-8,12H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIINQPMNTXDMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)

![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)

![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)

![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)